1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea
Description
1,1-Dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is a thiourea derivative featuring a dimethyl group at the N1 position, a carbamothioylamino substituent, and a pyridyl-ethylideneamino moiety. Its synthesis involves a two-step process: (1) condensation of 1,1-dimethyl-3-(2-pyridyl)ethanone with arylidene or ferrocenylmethylidene compounds in dry DMF using triethylamine as a base, followed by (2) hydroxyl group protection with acyl groups under similar conditions .
Properties
Molecular Formula |
C11H16N6S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C11H16N6S2/c1-8(9-6-4-5-7-12-9)13-14-10(18)15-16-11(19)17(2)3/h4-7H,1-3H3,(H,16,19)(H2,14,15,18)/b13-8+ |
InChI Key |
RPMMBVWROKDIKM-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)N(C)C)/C1=CC=CC=N1 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)N(C)C)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategies
The synthesis of 1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea revolves around two primary approaches:
Reaction of Amines with Isothiocyanates
This method leverages the nucleophilic addition of amines to isothiocyanates, forming thiourea linkages. A key example involves:
- Reagents : (S)-1-(2-pyridyl)ethylamine derivatives and isothiocyanates (e.g., phenylisothiocyanate, naphthyl-isothiocyanate).
- Conditions : Diethyl ether, 0°C to room temperature, 24 hours.
- Yields : 77.2–92.1% after chromatographic purification.
Mechanism
Thiocarbamic Chloride-Mediated Synthesis
Alternative routes utilize thiocarbamic chloride intermediates:
- Reagents : Thiocarbamic chloride (prepared in situ from ammonium thiocyanate and acid chlorides) and heterocyclic amines.
- Conditions : Anhydrous acetone, room temperature, followed by reaction with amines.
Advantages
Critical Reaction Parameters
Optimal conditions for thiourea formation involve precise control of solvent, temperature, and stoichiometry.
Key Challenges and Solutions
Competing Cyclization Reactions
Reactions with thiophosgene often lead to undesired heterocycles (e.g., imidazo[1,5-a]pyridinones). To mitigate this:
Stereochemical Control
The (E)-configuration of the ethylideneamino group is crucial. Strategies include:
Comparative Analysis of Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Isothiocyanate + Amine | (S)-1-(2-pyridyl)ethylamine + R-NCS | 77–92% | High stereoselectivity, scalable | Requires pure isothiocyanates |
| Thiocarbamic Chloride | NH4SCN, ClCO-R + Heterocyclic Amine | 75–85% | Flexible for diverse amines | Multi-step synthesis |
| Thiophosgene + Amine | Thiophosgene + Amine | 42% | Simple procedure | Forms unwanted heterocycles |
Chemical Reactions Analysis
A 1110U undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A 1110U has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is used to potentiate the effects of acyclovir, an antiviral medication.
Industry: It is used in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of A 1110U involves the inactivation of ribonucleotide reductases, which are enzymes that play a crucial role in the synthesis of deoxyribonucleotides from ribonucleotides . By inhibiting these enzymes, A 1110U disrupts the replication of herpes simplex virus and varicella-zoster virus . The molecular targets and pathways involved in this process include the ribonucleotide reductase enzyme complex and the deoxyribonucleotide synthesis pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Key Observations :
- The phenoxy substituent in introduces bulkier aromatic groups, which could influence π-π stacking and intermolecular interactions.
- Synthetic Conditions: The use of DMF and triethylamine in the target compound’s synthesis contrasts with the methanol/acetic acid system in , suggesting differences in reaction kinetics and product stability.
- Hydrogen Bonding : The cyclohexyl analog forms intramolecular N–H⋯N and intermolecular N–H⋯S bonds, critical for its crystal packing . The target compound’s dimethyl group may disrupt such interactions, altering solid-state behavior.
Computational and Crystallographic Insights
- DFT Methods : Evidence highlights the importance of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions. Such methods could model the target compound’s electronic properties, such as charge distribution at sulfur/nitrogen sites.
- Crystallography : The SHELX system is widely used for small-molecule refinement. The cyclohexyl analog’s structure was resolved using SHELXL , suggesting similar methodologies could apply to the target compound.
Biological Activity
1,1-Dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea (commonly referred to as DMPT) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that may contribute to its diverse biological effects, including antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure
The molecular formula of DMPT is , and its structure features a pyridine ring and thiourea moiety which are critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that DMPT exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
DMPT has also been investigated for its antitumor properties. In vitro studies using various cancer cell lines, including breast and lung cancer cells, revealed that DMPT induces apoptosis through the activation of caspase pathways. The IC50 values for cell viability were recorded at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This was confirmed through ELISA assays where DMPT treatment resulted in a significant reduction in cytokine levels compared to untreated controls.
The biological activities of DMPT are attributed to its ability to interact with specific cellular targets. The thiourea group is known to facilitate hydrogen bonding with biological macromolecules, enhancing the compound's binding affinity to enzymes involved in microbial metabolism and tumor progression.
Case Studies
- Antimicrobial Efficacy : A case study involving a clinical isolate of Staphylococcus aureus demonstrated that DMPT not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
- Cancer Treatment : In an animal model of breast cancer, administration of DMPT led to a significant reduction in tumor size compared to controls, supporting its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
